7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride
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Overview
Description
7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where a nitrogen atom and an oxygen atom are part of the ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or oxygen atoms in the ring system are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 3,3-Difluoroazetidine hydrochloride
- 3-methoxyazetidine hydrochloride
- 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
7,7-dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
2742660-62-2 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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